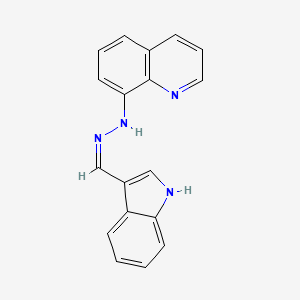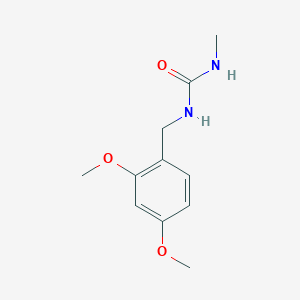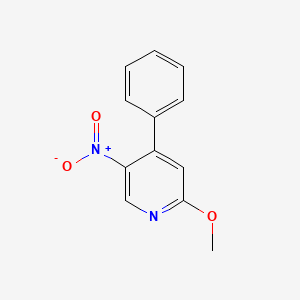
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene typically involves the bromination of 3,6-bis(dodecyloxy)naphthalene. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 7 positions. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .
Análisis De Reacciones Químicas
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug development and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene involves its interaction with specific molecular targets. The bromine atoms and dodecyloxy groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene can be compared with other similar compounds, such as:
2,6-Dibromonaphthalene: Similar in structure but lacks the dodecyloxy groups, leading to different chemical properties and applications.
3,6-Dibromo-2,7-bis(dodecyloxy)naphthalene: A positional isomer with different reactivity and applications.
2,7-Dibromo-3,6-dimethoxynaphthalene: Similar but with methoxy groups instead of dodecyloxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of long alkyl chains, which influence its physical and chemical properties .
Propiedades
Fórmula molecular |
C34H54Br2O2 |
|---|---|
Peso molecular |
654.6 g/mol |
Nombre IUPAC |
2,7-dibromo-3,6-didodecoxynaphthalene |
InChI |
InChI=1S/C34H54Br2O2/c1-3-5-7-9-11-13-15-17-19-21-23-37-33-27-30-28-34(32(36)26-29(30)25-31(33)35)38-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
Clave InChI |
XZFOPFBGMIZWMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC2=CC(=C(C=C2C=C1Br)Br)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/structure/B14121826.png)




![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121863.png)
![3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14121868.png)

![7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B14121881.png)

![1-(2-bromophenyl)-6-fluoro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14121888.png)
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14121926.png)
![1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine](/img/structure/B14121928.png)

